molecular formula C12H14FNO2 B4525346 N-allyl-2-(4-fluorophenoxy)propanamide

N-allyl-2-(4-fluorophenoxy)propanamide

Cat. No.: B4525346
M. Wt: 223.24 g/mol
InChI Key: RERYUIBEDRDPGJ-UHFFFAOYSA-N
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Description

N-allyl-2-(4-fluorophenoxy)propanamide is a synthetic propanamide derivative characterized by an allyl group attached to the amide nitrogen and a 4-fluorophenoxy substituent at the second carbon of the propanamide backbone. Propanamide derivatives are frequently explored for agrochemical and pharmaceutical applications due to their modular synthesis and tunable substituents .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERYUIBEDRDPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Molecular Properties

The table below compares key molecular properties of N-allyl-2-(4-fluorophenoxy)propanamide (inferred) and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound (inferred) C₁₂H₁₄FNO₂ ~223.24 1 2 Allyl, 4-fluorophenoxy
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide C₂₀H₂₆N₂O₂ 326.43 2 3 sec-Butyl-phenoxy, amino-methylphenyl
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 2 6 Tetrazole, methoxyphenyl
2-chloro-N-[(4-fluorophenyl)methyl]propanamide C₁₀H₁₁ClFNO 215.65 1 2 Chloro, fluorobenzyl
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 2 3 Fluoroaniline, phenyl

Key Observations :

  • Molecular Weight : The target compound likely has a lower molecular weight (~223.24) compared to bulkier analogs like the tetrazole-containing derivative (341.34 g/mol) .
  • H-Bonding Capacity: With 1 donor and 2 acceptors, the target compound may exhibit moderate solubility, contrasting with the tetrazole analog’s high acceptor count (6), which could enhance binding to biological targets .
  • Substituent Effects: The allyl group may increase lipophilicity, while the 4-fluorophenoxy moiety could improve metabolic stability compared to chloro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(4-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-(4-fluorophenoxy)propanamide

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